molecular formula C24H22N2O3S2 B2522603 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941967-33-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No.: B2522603
CAS No.: 941967-33-5
M. Wt: 450.57
InChI Key: UGEJYPNMLQAJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Cellular Effects

Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been found to decrease the activity of certain cytokines, such as IL-6 and TNF-α, and hinder cell migration .

Molecular Mechanism

It is known that benzothiazole derivatives can undergo various reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . Some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide in laboratory settings are not well-documented. Benzothiazole derivatives have been found to have in vitro and in vivo activity against M. tuberculosis .

Dosage Effects in Animal Models

Some benzothiazole derivatives have been found to have antidepressant-like effects in mice at a dose of 40 mg/kg .

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Transport and Distribution

Some benzothiazole derivatives have been used as fluorescent probes for imaging both exogenous and endogenous ions in cells .

Subcellular Localization

Some benzothiazole derivatives have been used as fluorescent probes for imaging both exogenous and endogenous ions in cells .

Chemical Reactions Analysis

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-17-11-13-20(14-12-17)31(28,29)15-5-10-23(27)25-19-7-4-6-18(16-19)24-26-21-8-2-3-9-22(21)30-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJYPNMLQAJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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